molecular formula C9H15ClO B13176168 2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane

2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane

Cat. No.: B13176168
M. Wt: 174.67 g/mol
InChI Key: YUZQSRNMLRPLCU-UHFFFAOYSA-N
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Description

Cyclopropane Ring Strain and Conformation

The cyclopropane ring adopts a planar geometry due to its 60° bond angles, creating significant ring strain. This strain impacts the compound’s reactivity, particularly at the chloromethyl group, which is positioned perpendicular to the cyclopropane plane.

Geometric Isomerism

No geometric (cis/trans) isomerism is possible, as all substituents on the cyclopropane and oxolane rings occupy positions that do not restrict bond rotation or create stereogenic double bonds.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

2-[[1-(chloromethyl)cyclopropyl]methyl]oxolane

InChI

InChI=1S/C9H15ClO/c10-7-9(3-4-9)6-8-2-1-5-11-8/h8H,1-7H2

InChI Key

YUZQSRNMLRPLCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2(CC2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane typically involves the reaction of cyclopropylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolane derivatives .

Scientific Research Applications

2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the oxolane ring can undergo various transformations.

Comparison with Similar Compounds

Chlorinated Cyclic Ethers

2-(Chloromethyl)oxolane (Tetrahydrofurfuryl Chloride)
  • Structural Differences : The target compound adds a cyclopropylmethyl group to the 2-(chloromethyl)oxolane framework. This modification increases molecular complexity and steric hindrance.
  • Additionally, the cyclopropylmethyl group may elevate lipophilicity, affecting solubility and membrane permeability .
  • Toxicity : Chlorination of ethers like oxolane is associated with increased toxicity, as seen in dichloroacetylene (neurotoxic) and chlorinated ethane derivatives (anesthetic effects). The cyclopropane moiety may further amplify neurotoxicity risks, though empirical data for the target compound is lacking .
2,2-Oxybis(1-chloropropane)
  • Structural Contrast : This compound lacks a cyclic ether system, instead featuring a linear dichlorinated propane chain linked by an oxygen atom.
  • Reactivity and Stability: The linear structure reduces steric strain but may decrease resistance to hydrolysis compared to the cyclic oxolane backbone.

Cyclopropane-Containing Compounds

Benzyl-(chloromethyl)-methoxy-methylsilane
  • Functional Group Variation: This compound replaces the oxolane ring with a silane group and a benzyl moiety.
  • Biological Activity : Silane derivatives often exhibit lower metabolic stability, whereas the oxolane ring in the target compound may enhance bioavailability .
Montelukast Sodium Oral Granules Derivatives (e.g., )
  • Complexity and Functionality: These pharmaceuticals incorporate sulfanyl, quinoline, and carboxylic acid groups, diverging significantly from the target compound’s ether and cyclopropane motifs. Such differences suggest distinct biological targets, with the sulfanyl groups enabling disulfide bond formation and the carboxylic acid enhancing water solubility .

Toxicity Trends in Chlorinated Compounds

  • General Observations: Chlorination consistently increases toxicity across organic compounds, as seen in chlorinated methane (hepatotoxic), ethane (anesthetic), and benzene derivatives (varied carcinogenicity). The cyclopropane-chloromethyl combination in the target compound may synergistically elevate risks, though specific studies are needed .
  • Comparative Data :

    Compound Key Functional Groups Toxicity Profile
    2-(Chloromethyl)oxolane Chloromethyl, oxolane Moderate neurotoxicity
    Dichloroacetylene Chlorinated alkyne Severe neurotoxicity
    Target Compound Chloromethyl, cyclopropane Hypothesized higher neurotoxicity (inferred)

Biological Activity

2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloromethyl group attached to a cyclopropyl ring, which is further connected to an oxolane moiety. This unique configuration contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components:

  • Electrophilic Nature : The chloromethyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in enzyme activity or gene expression.
  • Cellular Pathway Modulation : The compound may influence several biochemical pathways by altering the function of specific enzymes or receptors, which can have downstream effects on cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The cytotoxic effects were found to be dose-dependent, with IC50 values indicating potent activity against these cell lines .

Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Induces apoptosis
CEM-130.12–2.78Modulates signaling pathways
U-937-Potential inhibition of proliferation

Case Studies

  • Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives of similar compounds showed higher cytotoxicity than doxorubicin against multiple cancer cell lines, suggesting that structural modifications could enhance the biological potency of compounds like this compound .
  • Antimicrobial Evaluation : Another research effort investigated the antimicrobial efficacy of chloromethyl derivatives, highlighting their potential application in treating resistant bacterial infections. The results indicated a promising spectrum of activity against both Gram-positive and Gram-negative bacteria.

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